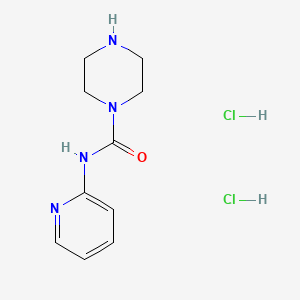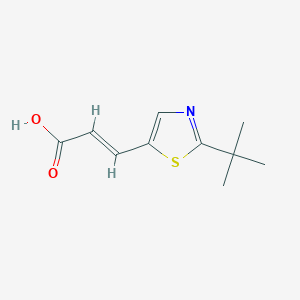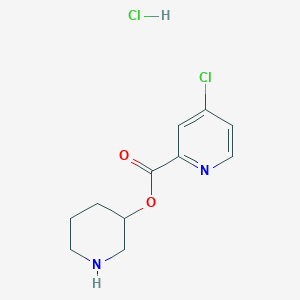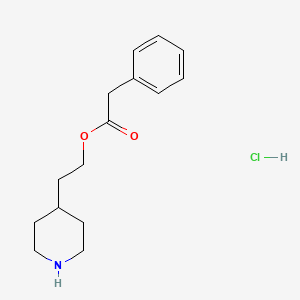
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine
Descripción general
Descripción
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine, also known as 5-BPP, is a heterocyclic compound used in a wide range of scientific research applications. It is a versatile compound that has been used in a variety of different fields, such as organic chemistry, pharmacology, and biochemistry. 5-BPP has been studied extensively due to its potential applications in medicinal chemistry and drug design. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-BPP research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of complex chemical structures. For example, it reacts with pyridine and potassium carbonate to yield products like 1-{2,2-dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide. The crystal structure analysis of such products is vital for understanding their properties (Kuhn, Al-Sheikh, & Steimann, 2003).
Molecular Transformations
- The compound is involved in chemical reactions that lead to the formation of new molecular structures. For instance, isoxazolo[2,3-a]-pyridinium salts undergo rearrangement to form 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones, suggesting a keten intermediate formation, which is crucial in organic synthesis (Good, Jones, & Phipps, 1972).
Crystal Structure Characterization
- The crystal and molecular structure of compounds derived from 5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine has been a subject of research. Investigations focus on the molecular geometry in the solid state and related intermolecular interactions, which are essential in materials science and pharmaceutical research (Rodi et al., 2013).
Photophysical Studies
- Derivatives of this compound have been studied for their photoreactions, like excited-state intramolecular proton transfer. These studies are crucial in the field of photochemistry and the development of photophysical materials (Vetokhina et al., 2012).
Bioactivity Research
- It is used in the synthesis of compounds with potential biological activities. For instance, its derivatives have been tested for fungicidal and antiviral activities, which is significant in the development of new pharmaceuticals (Li et al., 2015).
Corrosion Inhibition Studies
- Piperidine derivatives, which can be synthesized from compounds like this compound, are studied for their potential as corrosion inhibitors. This is important in material science and engineering for the protection of metals (Kaya et al., 2016).
Propiedades
IUPAC Name |
5-bromo-2-(3-piperidin-1-ylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-12-5-6-13(15-11-12)17-10-4-9-16-7-2-1-3-8-16/h5-6,11H,1-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSAUQPNOHQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)


![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)

![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)


![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)



![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)